Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
Description
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is a thiazole-derived compound featuring a tert-butyl carbamate (Boc) group at the 2-position of the thiazole ring and an aminomethyl (-CH2NH2) substituent at the 5-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The aminomethyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and drug discovery .
Its molecular formula is C9H15N3O2S, with a molecular weight of 229.3 g/mol. The compound’s synthesis typically involves coupling reactions, such as the use of di-tert-butyl dicarbonate to introduce the Boc group onto a pre-functionalized thiazole scaffold, followed by modifications to install the aminomethyl substituent .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4,10H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBOIRJERIUSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-13-7 | |
| Record name | tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH), catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of amides and carbamates.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
Tert-butyl N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (CAS 2408968-60-3)
- Substituent : 5-(2-hydroxyethyl) (-CH2CH2OH).
- Molecular Formula : C10H16N2O3S.
- Applications include polymer chemistry or as a linker for hydrophilic payloads .
Tert-butyl N-(5-bromothiazol-2-yl)carbamate
Tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate (CAS 2171988-51-3)
- Substituent : 5-(oxolane-3-carbonyl) (tetrahydrofuran-3-carbonyl).
- Molecular Formula : C13H18N2O4S.
Physicochemical Properties
Stability and Reactivity
- Boc Group Stability : All derivatives are stable under basic conditions but cleaved by acids. Electron-withdrawing substituents (e.g., -Br) may slightly accelerate deprotection due to increased electrophilicity .
- Aminomethyl vs. Hydroxyethyl: The amine group is more nucleophilic than the hydroxyl group, enabling faster conjugation with electrophiles (e.g., activated esters) .
Biological Activity
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate (CAS Number: 878376-13-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H15N3O2S
- Molecular Weight : 229.3 g/mol
- Purity : ≥97%
This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. Thiazole rings are known to enhance the binding affinity of compounds to various enzymes and receptors due to their ability to participate in π-stacking and hydrogen bonding interactions.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown inhibitory effects on various kinases and enzymes involved in disease pathways.
- Antiparasitic Activity : Research indicates that compounds with similar structures have demonstrated potent activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies using various cancer cell lines (e.g., A431 and Jurkat cells) have shown that compounds containing thiazole moieties exhibit significant cytotoxicity. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance potency against specific cancer types .
Study 1: Antiparasitic Efficacy
A study focused on a series of diaminothiazole compounds demonstrated significant antiparasitic activity against T. brucei. Among the tested compounds, one derivative exhibited an IC50 value significantly lower than established treatments, indicating superior efficacy .
| Compound | IC50 (µM) | Efficacy |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.0 | Moderate |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In another investigation into the anticancer effects of thiazole derivatives, a compound structurally related to this compound was tested against HepG2 liver carcinoma cells. The results indicated an IC50 value in the range of 1–10 µM, showcasing its potential as a lead compound for further development .
Q & A
Q. What comparative analyses are useful for benchmarking this compound against structurally similar carbamates in drug discovery pipelines?
- Answer : Compare in vitro ADMET profiles (e.g., plasma protein binding, CYP inhibition) and potency metrics (IC₅₀, Ki). Analogues like tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate (CAS 1909309-21-2) show comparable antifungal activity but higher logP values, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
